molecular formula C23H30N2O10 B605300 Ald-PEG4-NHS ester CAS No. 1353011-74-1

Ald-PEG4-NHS ester

Cat. No.: B605300
CAS No.: 1353011-74-1
M. Wt: 494.5
InChI Key: QUFDNMPGNAZKHD-UHFFFAOYSA-N
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Description

Ald-PEG4-NHS ester is a PEG linker containing a benzaldehyde moiety and an NHS ester . It is very reactive with NH2-containing molecules . The benzaldehyde can react with aminooxy-containing molecules . The PEG4 spacer increases the solubility of compounds in aqueous media .


Synthesis Analysis

This compound is used in pegylation, a process that involves attaching polyethylene glycol (PEG) chains to biomolecules . The NHS PEG (N-hydroxysuccinimide PEG) ester is commonly used for this purpose . This heterobifunctional PEG allows for controlled and site-specific modification of biomolecules, enhancing their stability, solubility, and pharmacokinetic properties .


Molecular Structure Analysis

The molecular formula of this compound is C23H30N2O10 . It has a molecular weight of 494.5 g/mol . The structure includes a benzaldehyde moiety and an NHS ester linked through a linear PEG chain .


Chemical Reactions Analysis

This compound contains a PEG linker with an aldehyde functional group, making it suitable for conjugation with amino groups on proteins, peptides, or other molecules . This heterobifunctional PEG allows for controlled and site-specific modification of biomolecules .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 494.5 g/mol . It is soluble in water, DMSO, DCM, and DMF . The compound is non-toxic and non-immunogenic, and it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .

Scientific Research Applications

  • Peptide/Protein PEGylation : Ald-PEG4-NHS ester is used for the PEGylation of peptides and proteins. This process involves the modification of these biological molecules with polyethylene glycol (PEG) chains, which can enhance their stability and reduce immunogenicity. For instance, functional polymers designed by nitroxide-mediated polymerization (NMP) from N-hydroxysuccinimidyl (NHS) ester-containing alkoxyamines have been used for quantitative coupling with small molecules and neuroprotective peptides, as well as for partial conjugation with proteins like lysozyme (Chenal et al., 2011).

  • Bioactive Hydrogels : In regenerative medicine, this compound plays a crucial role in the development of bioactive hydrogels. These hydrogels are used for controlled drug delivery and tissue engineering applications. The modification of bioactive factors with PEG linkers like Acr-PEG-NHS facilitates their incorporation into hydrogel networks (Browning et al., 2013).

  • Enhanced Catalytic Function of Enzymes : The PEGylation strategy has been successfully applied to alginate lyase enzymes, enhancing their catalytic efficiency and reducing immunoreactivity. This application is particularly relevant in the treatment of bacterial infections, such as those found in cystic fibrosis airways (Lamppa et al., 2011).

  • Bone Tissue Imaging : this compound has been utilized in the development of calcium-binding near-infrared fluorescent nanoprobes for bone tissue imaging. This application is significant for visualizing intracellular calcium ion levels and imaging normal bone tissues in vivo (Lim et al., 2020).

  • Surface Functionalization : This ester is used in the surface functionalization of various materials, including silicon quantum dots and porous silicon films, for biomedical applications. This involves the covalent bonding of polymer brushes or bioelements to the surfaces, which can then interact with cells or other biological entities (Zhang et al., 2017; Sweetman et al., 2012).

  • Drug Delivery Systems : this compound is instrumental in creating sustained-release drug delivery systems. For example, it has been used in the development of injectable tetra-PEG hydrogels for local delivery of drugs for bone repair (Chang et al., 2022).

Safety and Hazards

Ald-PEG4-NHS ester may cause skin irritation, serious eye irritation, and respiratory irritation . It should be used only outdoors or in a well-ventilated area . Contact with skin and eyes should be avoided .

Future Directions

Ald-PEG4-NHS ester is a versatile compound used in pegylation . It has potential applications in the field of drug delivery . The PEG4 spacer increases the solubility of compounds in aqueous media, which could be beneficial in the development of new pharmaceuticals .

Biochemical Analysis

Biochemical Properties

Ald-PEG4-NHS ester plays a significant role in biochemical reactions. It contains a PEG linker with an aldehyde functional group, making it suitable for conjugation with amino groups on proteins, peptides, or other molecules . This heterobifunctional PEG allows for controlled and site-specific modification of biomolecules, enhancing their stability, solubility, and pharmacokinetic properties .

Cellular Effects

The effects of this compound on cells are primarily due to its role in pegylation. By attaching PEG chains to biomolecules, this compound can enhance the stability and solubility of these molecules . This can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with primary amino groups (-NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is specific and efficient to primary amines, which occur in proteins at the N-terminus and the side chain of lysine (K) residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it’s important to prepare stock solutions immediately before use .

Metabolic Pathways

This compound is involved in the metabolic pathway of pegylation

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its solubility. The PEG4 spacer in this compound increases the solubility of compounds in aqueous media , which could affect its localization or accumulation.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O10/c26-17-18-1-3-19(4-2-18)23(30)24-8-10-32-12-14-34-16-15-33-13-11-31-9-7-22(29)35-25-20(27)5-6-21(25)28/h1-4,17H,5-16H2,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFDNMPGNAZKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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